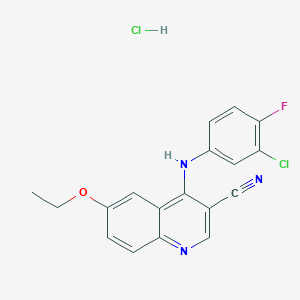
4-((3-Chloro-4-fluorophenyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-Chloro-4-fluorophenyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C18H14Cl2FN3O and its molecular weight is 378.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-((3-Chloro-4-fluorophenyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride, also known by its CAS number 1323621-76-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₄ClF₃N₄O
- Molecular Weight : 378.2 g/mol
- Structure : The compound features a quinoline core substituted with a chloro-fluoroaniline moiety and an ethoxy group, which may influence its biological interactions.
Anticancer Properties
Research indicates that compounds similar to 4-((3-Chloro-4-fluorophenyl)amino)-6-ethoxyquinoline-3-carbonitrile exhibit notable anticancer activities. Specifically, studies have shown that quinoline derivatives can act as inhibitors of various kinases involved in cancer cell proliferation.
-
Mechanism of Action :
- The compound is believed to inhibit the activity of tyrosine kinases, which play a crucial role in signaling pathways that regulate cell division and survival. Inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells.
-
Case Studies :
- A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of similar compounds, suggesting that modifications in the quinoline structure could enhance anticancer efficacy (Wissner et al., 2002) .
- In vitro studies demonstrated that derivatives of this class significantly inhibited the growth of various cancer cell lines, including those resistant to conventional therapies.
Antimicrobial Activity
The compound may also possess antimicrobial properties. Quinoline derivatives have been reported to exhibit activity against a range of bacterial and fungal pathogens.
- In Vitro Studies :
- Preliminary tests indicated that this compound showed bacteriostatic effects against Gram-positive bacteria, such as Staphylococcus aureus.
- Further exploration into its antifungal properties revealed effectiveness against strains like Candida albicans, suggesting potential applications in treating infections caused by resistant strains .
Table 1: Summary of Biological Activities
属性
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-6-ethoxyquinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O.ClH/c1-2-24-13-4-6-17-14(8-13)18(11(9-21)10-22-17)23-12-3-5-16(20)15(19)7-12;/h3-8,10H,2H2,1H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHYSLUBIHZPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C=C3)F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














